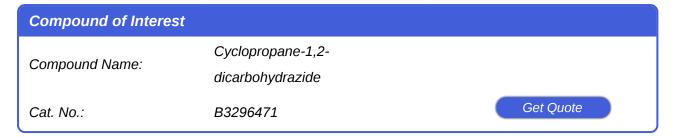


In Silico and Computational Analysis of Cyclopropane-1,2-dicarbohydrazide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated in silico and computational studies on **Cyclopropane-1,2-dicarbohydrazide** are not extensively available in the public domain. This document presents the available physicochemical data and proposes a comprehensive computational workflow for the analysis of this molecule, providing a methodological guide for future research endeavors.

Introduction

Cyclopropane-1,2-dicarbohydrazide is a unique chemical entity featuring a strained cyclopropane ring and two hydrazide functional groups. These characteristics suggest potential for interesting molecular interactions and biological activities. While its primary documented use appears in synthetic chemistry, its structural motifs warrant a deeper investigation into its potential as a therapeutic agent. This whitepaper outlines a systematic approach to characterizing **Cyclopropane-1,2-dicarbohydrazide** through in silico and computational methods.

Physicochemical and Computational Properties



A summary of the basic computational chemistry data for **Cyclopropane-1,2-dicarbohydrazide** is presented below. These parameters are crucial for initial drug-likeness assessments.

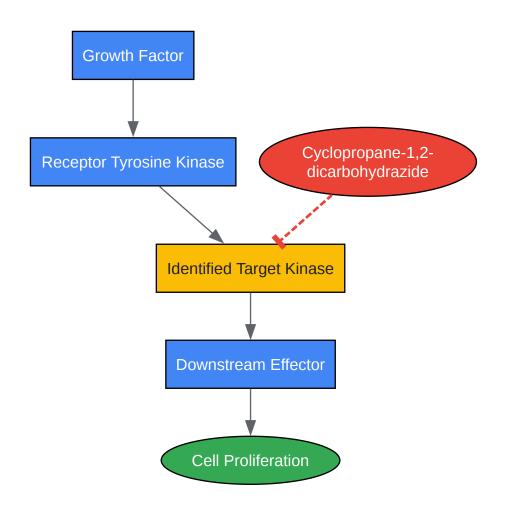
Property	Value	Source
Molecular Formula	C5H10N4O2	[1]
Molecular Weight	158.16 g/mol	[1]
TPSA (Topological Polar Surface Area)	110.24 Ų	[1]
LogP (Octanol-water partition coefficient)	-2.3977	[1]
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	4	[1]
Rotatable Bonds	2	[1]
CAS Number	89365-16-2	[1]

Proposed Computational Research Workflow

The following section details a proposed workflow for a comprehensive in silico investigation of **Cyclopropane-1,2-dicarbohydrazide**. This workflow is designed to elucidate its potential biological targets, binding modes, and pharmacokinetic properties.







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References

- 1. chemscene.com [chemscene.com]
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